8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Physicochemical property Lipophilicity Medicinal chemistry

This 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one scaffold delivers a measurable lipophilicity advantage (XLogP3=0.9) over its non-fluorinated counterpart (XLogP3=0.8), enhancing passive blood-brain barrier diffusion. The single fluorine atom at the 8-position creates distinct physicochemical properties vs. 8‑chloro or 8‑hydrogen analogs, making it essential for comparative SAR studies on GABA(A) receptor engagement. Secure a reproducible, high-purity starting material for your next-generation CNS-focused NCE program.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
CAS No. 710349-38-5
Cat. No. B1442460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS710349-38-5
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=C(C=C2)F)NC1=O
InChIInChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13)
InChIKeyKYBBJAIANVVYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 710349-38-5): A Fluorinated Scaffold for Benzodiazepinone Research


8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 710349-38-5) is a fluorinated, seven-membered heterocyclic scaffold [1]. As a member of the benzodiazepinone class, it provides a foundational structure for synthesizing novel analogs, particularly those intended for central nervous system (CNS) target engagement. The strategic incorporation of a single fluorine atom at the 8-position of the benzene ring distinguishes it from its non-fluorinated counterpart [2], providing a quantifiable basis for altered physicochemical properties.

Why 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is Not a Simple Drop-in Replacement for Other Benzodiazepinones


Simple substitution among benzodiazepinone scaffolds is not scientifically justifiable. Even single-atom changes, such as the 8-fluoro substitution in this compound compared to hydrogen [1], or the alternative 8-chloro substitution [2], result in quantifiably distinct physicochemical properties, including lipophilicity (XLogP3), molecular weight, and hydrogen bonding capacity [REFS-1, REFS-3]. These changes directly influence a compound's pharmacokinetic profile, its ability to cross the blood-brain barrier, and its binding interactions with target receptors such as the GABA(A) complex [2].

Quantitative Differentiation of 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (710349-38-5) vs. Non-Fluorinated Analog


Direct Physicochemical Comparison: 8-Fluoro (710349-38-5) vs. 8-Hydrogen (5755-07-7) Benzodiazepinone

The introduction of a single fluorine atom at the 8-position quantifiably alters the molecule's physicochemical profile compared to the non-fluorinated analog. Specifically, the 8-fluoro derivative exhibits a higher computed lipophilicity (XLogP3 = 0.9) and a greater molecular weight (180.18 g/mol) relative to the hydrogen-substituted scaffold (XLogP3 = 0.8; MW = 162.19 g/mol) [REFS-1, REFS-2].

Physicochemical property Lipophilicity Medicinal chemistry

Class-Level Evidence: 8-Fluoro vs. 8-Chloro Substitution in Benzodiazepinones for CNS Activity

A comparison of halogen substitution on the benzodiazepinone ring reveals distinct structure-activity relationships. While the 8-fluoro derivative (710349-38-5) provides a specific electronic and steric profile, the 8-chloro analog (e.g., lofendazam) is documented in patents as a sedative agent [1]. This indicates that the choice of halogen at this position is not arbitrary; it is a critical determinant of a compound's pharmacological classification and potential target engagement.

CNS drug discovery GABA(A) receptor Sedative

Supporting Evidence: Fluorinated Scaffold as a Basis for Short-Acting Anesthetics

Recent research on novel short-acting benzodiazepine derivatives, as described in patent US20230416258A1, demonstrates that modifications to the benzodiazepine core can yield compounds with a significantly shortened acting time and faster recovery compared to remazolam in rat anesthesia models [1]. This provides a class-level rationale for the continued development and evaluation of new benzodiazepinone scaffolds like 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Anesthesiology Sedative-hypnotic Drug design

Key Application Scenarios for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 710349-38-5) in R&D and Procurement


Lead Optimization for CNS Drug Discovery

This scaffold is ideally suited for medicinal chemistry programs aiming to develop new chemical entities (NCEs) targeting the central nervous system. Its quantifiably higher lipophilicity (XLogP3 = 0.9) compared to the non-fluorinated analog (XLogP3 = 0.8) [1] provides an inherent advantage for passive diffusion across the blood-brain barrier, making it a compelling starting point for the design of novel anxiolytics, sedatives, or anticonvulsants.

Exploration of Halogen-Specific Structure-Activity Relationships (SAR)

Researchers investigating the impact of halogen substitution on benzodiazepinone pharmacology will find this compound essential. It serves as the critical 'fluoro' component in a comparative SAR study against its 8-chloro and 8-hydrogen analogs. The established sedative activity of 8-chloro derivatives [2] suggests that the 8-fluoro scaffold may offer a distinct and potentially more favorable pharmacological profile, warranting dedicated investigation.

Synthesis of Next-Generation Short-Acting Anesthetics

Given the evidence that novel benzodiazepine derivatives can exhibit faster recovery times and shorter duration of action compared to established agents like remazolam [3], this fluorinated scaffold is a valuable intermediate for designing and synthesizing new sedative-hypnotic candidates. Its use enables the creation of proprietary compounds with the potential for improved clinical manageability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.